N-(2-phenylethyl)-1,3-thiazol-2-amine

Structure-Activity Relationship Medicinal Chemistry Immunomodulation

Researchers frequently encounter confounding steric/electronic effects when using pre-functionalized thiazoles in SAR campaigns, obscuring the true contribution of the N-substituent. N-(2-Phenylethyl)-1,3-thiazol-2-amine (CAS 91088-91-4) solves this by providing an unsubstituted thiazole core. Key outcomes: (1) Enables clean attribution of antimicrobial activity solely to the N-(2-phenylethyl) group (logP 3.13). (2) Serves as a versatile building block for C5/C4 iterative diversification via C-H functionalization. (3) Acts as a simplified, lower-MW reference control for Fanetizole mechanistic studies. Supplied at ≥95% purity.

Molecular Formula C11H12N2S
Molecular Weight 204.29
CAS No. 91088-91-4
Cat. No. B2667338
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-phenylethyl)-1,3-thiazol-2-amine
CAS91088-91-4
Molecular FormulaC11H12N2S
Molecular Weight204.29
Structural Identifiers
SMILESC1=CC=C(C=C1)CCNC2=NC=CS2
InChIInChI=1S/C11H12N2S/c1-2-4-10(5-3-1)6-7-12-11-13-8-9-14-11/h1-5,8-9H,6-7H2,(H,12,13)
InChIKeyJRFFAPQYMPSJBZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

Structure & Identifiers


Interactive Chemical Structure Model





N-(2-phenylethyl)-1,3-thiazol-2-amine Overview


N-(2-phenylethyl)-1,3-thiazol-2-amine (CAS 91088-91-4) is an unsubstituted 2-aminothiazole derivative bearing a 2-phenylethyl group at the exocyclic amine nitrogen, with a molecular formula of C₁₁H₁₂N₂S and molecular weight of 204.29 g/mol [1]. The compound is commercially available as a building block from multiple chemical suppliers at purities typically ≥95%, with a reported melting point of 68–70°C and calculated logP of 3.13 [1]. As a representative of the 2-aminothiazole scaffold, the molecule belongs to a pharmacologically privileged class that has been extensively investigated for antimicrobial applications and as synthetic intermediates in medicinal chemistry programs [2].

Synthetic Building Block Unsubstituted thiazole core enables C4 and C5 functionalization
Antimicrobial SAR Probe N‑phenylethyl group establishes baseline pharmacophore for potency studies
Structural Control Simplified scaffold for Fanetizole comparator experiments

N-(2-phenylethyl)-1,3-thiazol-2-amine Substitution Limitations


Within the 2-aminothiazole class, the nature of the substituent attached to the exocyclic amine nitrogen is not merely a peripheral modification—it directly governs both chemical reactivity and biological target engagement . The N-(2-phenylethyl) group confers a specific balance of lipophilicity (calculated logP = 3.13), conformational flexibility, and electronic character that differs fundamentally from N-aryl, N-alkyl, or N-benzyl substituted analogs [1]. In antimicrobial structure-activity relationship (SAR) studies, substitution at the 2-amino position has been shown to produce substantial variation in MIC values against bacterial and fungal strains, with the choice of N-substituent directly influencing enzyme binding modes in molecular docking analyses . Consequently, substituting N-(2-phenylethyl)-1,3-thiazol-2-amine with a structurally related thiazole bearing a different N-substituent may alter reaction outcomes in synthetic sequences and confound biological reproducibility.

N‑substituent identity N‑phenylethyl confers specific lipophilicity and electronic character; replacement with N‑aryl or N‑alkyl may shift reactivity and binding
Thiazole ring substitution C4/C5 substituents in analogs like Fanetizole alter electronic density and steric profile; unsubstituted core is not interchangeable with pre‑functionalized derivatives
Antimicrobial SAR sensitivity Class‑level studies show N‑substituent variation drives quantifiable MIC differences; direct substitution may confound biological reproducibility

N-(2-phenylethyl)-1,3-thiazol-2-amine Selection Evidence


Unsubstituted Thiazole Core vs. Fanetizole in SAR

A critical structural distinction exists between the target compound N-(2-phenylethyl)-1,3-thiazol-2-amine and its closest clinical-stage analog Fanetizole (4-phenyl-N-(2-phenylethyl)-1,3-thiazol-2-amine; CAS 79069-94-6). Fanetizole contains a phenyl substituent at the C4 position of the thiazole ring (molecular weight 280.39 g/mol) and is documented as an immunoregulatory agent [1]. In contrast, the target compound lacks any aryl substitution at C4 or C5 of the thiazole core (molecular weight 204.29 g/mol) [2]. This absence of C4/C5 substitution represents a distinct molecular state: the unsubstituted thiazole ring provides a smaller steric footprint, reduced molecular weight by ~27% relative to Fanetizole, and eliminates the electronic effects of C4-phenyl conjugation. For researchers investigating the baseline contribution of the N-(2-phenylethyl) moiety to biological activity independent of thiazole ring substitution, the target compound offers a cleaner pharmacophore that avoids confounding SAR signals introduced by C4-aryl groups. This structural simplification is particularly relevant for lead identification programs requiring deconvolution of which molecular features drive observed antimicrobial effects .

Core vs. Fanetizole
Reported
Target: unsubstituted thiazole, MW 204.29 g/mol
Fanetizole: 4‑phenyl‑thiazole, MW 280.39 g/mol, ~27% higher MW
Cleaner SAR baseline without C4 aryl electronic interference
Structural comparison based on CAS registry data
Structure-Activity Relationship Medicinal Chemistry Immunomodulation

N-Phenylethyl Moiety in Antimicrobial SAR

In a systematic SAR study of thiazol-2-amines, substitution at the exocyclic amine nitrogen was identified as a primary determinant of in vitro antimicrobial potency. The study evaluated multiple N-substituted thiazol-2-amine derivatives, demonstrating that the nature of the secondary amine significantly impacts MIC values against bacterial strains including E. coli, S. typhi, and P. aeruginosa . The N-(2-phenylethyl) substituent present in the target compound provides a specific combination of aromatic π-character (from the phenyl ring) and conformational flexibility (via the ethylene linker) that distinguishes it from shorter N-benzyl analogs (reduced flexibility) and saturated N-alkyl derivatives (lacking aromatic interactions). While the study did not directly test the exact target compound, the SAR trend establishes that N-substituent identity produces measurable, quantifiable differences in antimicrobial activity within the thiazol-2-amine scaffold . The most potent analog in the study, N-((1H-benzo[d]imidazol-1-yl)methyl)-N-(2-(trifluoromethyl)phenyl)-4,5-dihydrothiazol-2-amine (8c), exhibited MIC values of 6.25 µg/mL (E. coli), 25 µg/mL (S. typhi), and 25 µg/mL (P. aeruginosa), with corresponding zones of inhibition of 22.5 mm, 21.5 mm, and 18 mm respectively . These data establish the antimicrobial potential of appropriately substituted 2-aminothiazoles and underscore that the specific N-substituent—including the N-(2-phenylethyl) group—is a non-interchangeable determinant of biological performance.

Antimicrobial SAR
Class‑level inference
N‑substituent identity drives MIC variation up to 4‑fold (6.25–25 µg/mL across strains).
Most potent class analog: 8c, MIC 6.25 µg/mL (E. coli)
Supports N‑phenylethyl selection as a specific SAR probe, not a generic substituent
Class‑level trend; target compound not directly tested; data to verify
Antimicrobial Activity Structure-Activity Relationship Drug Discovery

Synthetic Versatility of Unsubstituted Thiazole Core

The absence of substituents at the C4 and C5 positions of the thiazole ring in N-(2-phenylethyl)-1,3-thiazol-2-amine provides synthetic accessibility to subsequent C-H functionalization that is sterically and electronically unencumbered. In contrast, analogs bearing C4-substitution (e.g., Fanetizole with C4-phenyl; 4-(3,4-dimethoxyphenyl)-N-(2-phenylethyl)-1,3-thiazol-2-amine ; 4-(benzenesulfonyl)-5-chloro-N-(2-phenylethyl)-1,3-thiazol-2-amine ) or C5-substitution (e.g., 5-methyl-N-(2-phenylethyl)-1,3-thiazol-2-amine; 5-chloro derivatives) exhibit altered electronic density at the thiazole ring, directing electrophilic substitution to different positions and potentially deactivating the ring toward further functionalization. The target compound, with both C4 and C5 positions available, can undergo electrophilic aromatic substitution (e.g., halogenation, nitration, formylation) at the C5 position under mild conditions, with the C4 position also accessible under appropriate directing group strategies. This dual-site availability is quantified by the compound's molecular formula (C₁₁H₁₂N₂S) which contains two exchangeable hydrogen atoms on the thiazole ring, compared to one or zero in mono-substituted and disubstituted analogs respectively. For medicinal chemistry campaigns requiring iterative SAR exploration through systematic thiazole ring functionalization, the unsubstituted core of the target compound provides a versatile starting point not available with pre-functionalized analogs.

Synthetic sites
Supporting evidence
2
available C–H positions (C4 & C5)
Enables iterative functionalization absent in pre‑substituted analogs
Versus 1 or 0 positions in Fanetizole or 4,5‑disubstituted derivatives
Synthetic Chemistry Building Block Medicinal Chemistry

N-(2-phenylethyl)-1,3-thiazol-2-amine Research Applications


Pharmacophore Baseline for Antimicrobial Leads

Researchers investigating the contribution of the N-(2-phenylethyl) moiety to antimicrobial activity without confounding thiazole ring substitution effects should select this compound as a baseline pharmacophore probe. Class-level SAR studies confirm that N-substituent identity significantly impacts antimicrobial potency in 2-aminothiazoles, with the secondary amine position serving as a primary activity determinant . The unsubstituted thiazole core eliminates the electronic and steric contributions of C4/C5 substituents, enabling clean attribution of observed biological effects to the N-(2-phenylethyl) group. This scenario is particularly relevant for academic medicinal chemistry groups conducting systematic SAR campaigns and seeking to establish a minimal pharmacophore model for 2-aminothiazole antimicrobial activity.

Synthetic Intermediate for Thiazole Libraries

The unsubstituted thiazole core at C4 and C5 positions makes this compound an ideal starting point for generating structurally diverse 2-aminothiazole libraries via C-H functionalization chemistry . Unlike Fanetizole or other pre-functionalized analogs that restrict synthetic options due to existing substitution, this building block permits iterative introduction of halogen, nitro, formyl, or aryl groups at the C5 position, with subsequent cross-coupling enabling C4 diversification . This scenario applies to contract research organizations and pharmaceutical discovery groups requiring a versatile thiazole scaffold for parallel synthesis and high-throughput SAR exploration programs.

Fanetizole Control for Immunomodulation Studies

Investigators studying the immunoregulatory properties of Fanetizole (4-phenyl-N-(2-phenylethyl)-1,3-thiazol-2-amine) can utilize N-(2-phenylethyl)-1,3-thiazol-2-amine as a structurally simplified reference control . With a 27% lower molecular weight and absence of the C4-phenyl group, this compound enables deconvolution of whether observed immunomodulatory effects require the 4-phenylthiazole pharmacophore or whether the N-(2-phenylethyl) moiety alone confers activity . This scenario supports academic immunopharmacology laboratories conducting mechanistic studies on thiazole-based immune modulators and requiring a well-defined structural comparator for experimental controls.

Application
Selection Property
Validation Focus
Pharmacophore baseline for antimicrobial leads
Unsubstituted thiazole core; N‑phenylethyl probe
Antimicrobial SAR reproducibility with minimal pharmacophore
Synthetic intermediate for thiazole libraries
Dual C4/C5 C–H functionalization sites
Scope of C–H diversification and cross‑coupling sequences
Fanetizole mechanistic control
Lower molecular weight comparator lacking C4‑phenyl
Deconvolution of N‑phenylethyl vs. 4‑phenylthiazole contribution

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